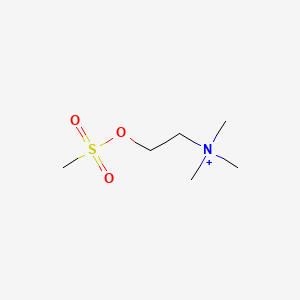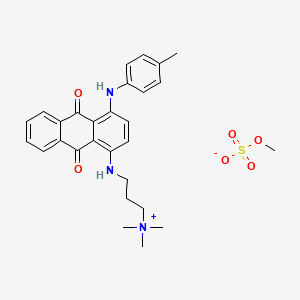![molecular formula C4H6O2S B14173419 [(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane CAS No. 921193-03-5](/img/structure/B14173419.png)
[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane is a chemical compound with the molecular formula C4H6O2S It is characterized by a cyclopropane ring substituted with a [(dioxo-lambda~6~-sulfanylidene)methyl] group
Vorbereitungsmethoden
The synthesis of [(dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane involves several steps. One common method includes the reaction of cyclopropane derivatives with sulfur-containing reagents under controlled conditions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties . Additionally, in industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of [(dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane involves its interaction with molecular targets and pathways within a system . The compound’s effects are mediated through its ability to form reactive intermediates, such as carbenes, which can interact with various substrates. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane can be compared with other cyclopropane derivatives, such as cyclopropylmethyl ketone and cyclopropylcarbinol . While these compounds share the cyclopropane ring structure, this compound is unique due to the presence of the [(dioxo-lambda~6~-sulfanylidene)methyl] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
921193-03-5 |
|---|---|
Molekularformel |
C4H6O2S |
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
sulfonylmethylcyclopropane |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-4-1-2-4/h3-4H,1-2H2 |
InChI-Schlüssel |
IJLQVFUMJZXWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C=S(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)



![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)

![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)


